molecular formula C11H21NO4 B1403051 tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate CAS No. 1029716-09-3

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Cat. No. B1403051
M. Wt: 231.29 g/mol
InChI Key: QNPYJTQBCNHGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08426414B2

Procedure details

Neat 4-methylmorpholine (2.7 mL, 24.6 mmol) was added, via syringe, to a rapidly stirred, 0° C., solution of 4-tert-butoxycarbonylamino-tetrahydro-pyran-4-carboxylic acid (5.0 g, 20.4 mmol) and isobutyl chloroformate (3.2 mL, 24.5 mmol) in anhydrous tetrahydrofuran (200 mL) contained in a 1000 mL round bottomed flask. Precipitate immediately formed. The suspension was allowed to stir at 0° C. under N2 blanket for 20 minutes then a hand swirled, gas evolving, suspension of sodium borohydride (2.3 g, 61.3 mmol) in methanol (65 mL) was added, at as fast of a rate as possible while maintaining control of the concomitant reaction foaming. When observable gas evolution had ceased the opaque white reaction suspension was transferred to a separatory funnel containing saturated aqueous sodium chloride (500 mL) and extracted with ethyl acetate. Combined organic extracts were dried (MgSO4), passed through a plug of silica gel, and evaporated to obtain 4.89 g of off white solid which was used without further purification. LRMS (ESI) m/z 232.2 [(M+H)+, calcd for C11H22NO4232.3].
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1CCOCC1.[C:8]([O:12][C:13]([NH:15][C:16]1([C:22](O)=[O:23])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].ClC(OCC(C)C)=O.[BH4-].[Na+].[Cl-].[Na+]>O1CCCC1.CO>[C:8]([O:12][C:13](=[O:14])[NH:15][C:16]1([CH2:22][OH:23])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1)([CH3:11])([CH3:9])[CH3:10] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(CCOCC1)C(=O)O
Name
Quantity
3.2 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to a rapidly stirred, 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitate immediately formed
STIRRING
Type
STIRRING
Details
to stir at 0° C. under N2 blanket for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at as fast of a rate as possible while maintaining control of the concomitant reaction foaming
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 4.89 g of off white solid which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.